N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It is a part of a class of compounds that have received significant attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of such compounds is typically done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The process involves the condensation of certain moieties, followed by cyclization and further reactions .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple ring structures. The pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system . More detailed structural analysis would require specific computational modeling or experimental data.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include base-catalyzed formation of certain structures via a Knoevenagel condensation, followed by [4+1] cycloaddition . Other reactions involve the use of hydrogen at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within the pyrazolo[3,4-d]pyrimidin class have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. One study synthesized a series of novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. The study discusses the structure-activity relationship (SAR) of these compounds, indicating their potential therapeutic applications (Rahmouni et al., 2016).
Anticancer Activity
Another area of interest is the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity. A study produced a compound series that showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential of this chemical class in cancer treatment (Abdellatif et al., 2014).
Enzymatic Activity Modulation
Compounds with pyrazolopyrimidinyl moieties have also been shown to modulate enzymatic activity. A study involved synthesizing and testing derivatives for their effect on cellobiase activity, demonstrating the potential utility of these compounds in biotechnological applications (Abd & Awas, 2008).
Synthesis Techniques
Research also includes the development of novel synthetic methods for producing libraries of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. Such studies are crucial for expanding the accessibility and variability of compounds within this class for further pharmacological evaluation (Heo & Jeon, 2017).
Future Directions
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O5/c20-14-4-2-1-3-12(14)10-24-11-22-17-13(19(24)28)9-23-25(17)8-7-21-18(27)15-5-6-16(31-15)26(29)30/h1-6,9,11H,7-8,10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPITIWBRTWAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.